(3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride
Description
(3-Methylsulfonylthiophen-2-yl)methanamine hydrochloride is a substituted thiophene derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 3-position and a primary amine (-CH₂NH₂) at the 2-position of the thiophene ring, formulated as a hydrochloride salt. Hydrochloride salt formation enhances crystallinity and aqueous solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
(3-methylsulfonylthiophen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2.ClH/c1-11(8,9)6-2-3-10-5(6)4-7;/h2-3H,4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXROXDVNPPCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(SC=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the Methanamine Group: The methanamine group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the thiophene ring.
Industrial Production Methods
Industrial production of (3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfoxides or sulfones back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles replace the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Substituents on Thiophene
(3-Chlorothiophen-2-yl)methanamine Hydrochloride
- Structure : Chlorine substituent at the 3-position of thiophene.
- Molecular Formula : C₅H₇Cl₂NS·HCl (MW: 184.09).
- Key Differences :
- Chlorine is moderately electron-withdrawing compared to methylsulfonyl, leading to reduced resonance stabilization of the thiophene ring.
- Lower molecular weight (184.09 vs. ~215–220 for the target compound, estimated based on SO₂CH₃ substitution).
Benzo[b]thiophen-2-yl Methanamine Hydrochloride
- Structure : Benzannulated thiophene (fusion with benzene).
- Molecular Formula : C₉H₁₀ClNS (MW: 207.7).
- Key Differences: Extended aromatic system increases lipophilicity (logP ~2.5–3.0) compared to non-fused thiophenes. ^1H NMR (DMSO-d₆): Aromatic protons appear at δ 7.2–7.8, distinct from monosubstituted thiophenes .
- Applications : Explored in CNS-targeting drug candidates due to enhanced blood-brain barrier permeability .
(6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine Hydrochloride
- Structure : Thiophene fused with a dihydropyran ring.
- Molecular Formula: C₉H₁₄ClNOS (MW: 235.7).
- Key Differences: Oxygen in the pyran ring introduces hydrogen-bonding capacity, improving solubility in polar solvents. ^13C NMR (CD₃OD): δ 71.6 (pyran C-O), 134.3 (thiophene C-S), distinct from non-fused analogs .
- Applications : Investigated as a TAAR1 agonist for schizophrenia treatment .
Analogs with Heterocyclic Variations
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride
- Structure : Thiadiazole core with a 4-methoxyphenyl substituent.
- Molecular Formula : C₁₀H₁₁ClN₄OS (MW: 278.7).
- Key Differences: Thiadiazole’s electron-deficient nature contrasts with thiophene’s aromaticity, altering reactivity.
- Applications: Potential kinase inhibitors due to thiadiazole’s affinity for ATP-binding pockets .
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | C₆H₁₀ClNO₂S₂ | ~220 (estimated) | 3-SO₂CH₃, 2-CH₂NH₂·HCl | 1.2 | 10–20 (H₂O) |
| (3-Chlorothiophen-2-yl)methanamine HCl | C₅H₇Cl₂NS | 184.09 | 3-Cl, 2-CH₂NH₂·HCl | 1.8 | 15–25 (H₂O) |
| Benzo[b]thiophen-2-yl methanamine HCl | C₉H₁₀ClNS | 207.7 | Benzannulated thiophene | 2.7 | 5–10 (DMSO) |
| [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl | C₁₀H₁₁ClN₄OS | 278.7 | Thiadiazole, 4-OCH₃ | 2.0 | 2–5 (MeOH) |
*logP estimated using ChemDraw or analogous software.
Table 2: NMR Chemical Shifts (δ, ppm)
Biological Activity
(3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride is a sulfur-containing heterocyclic compound with the molecular formula C6H9NO2S2·HCl. This compound features a thiophene ring substituted with a methylsulfonyl group and a methanamine group, which are significant for its biological activity. The compound has been investigated for various biological applications, including antimicrobial and anticancer properties.
Synthesis Methods
The synthesis of (3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride typically involves:
- Formation of the Thiophene Ring : This can be achieved through methods like the Gewald reaction, which combines a ketone, an α-cyanoester, and elemental sulfur.
- Introduction of the Methylsulfonyl Group : This is done via sulfonation reactions using methylsulfonyl chloride in the presence of bases such as pyridine.
- Attachment of the Methanamine Group : Nucleophilic substitution reactions are employed where an amine reacts with a suitable leaving group on the thiophene ring.
Chemical Reactions
The compound can undergo various chemical transformations, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Reduction reactions can revert sulfoxides or sulfones back to sulfides using lithium aluminum hydride.
- Substitution : Nucleophilic substitutions can occur at the methanamine group.
The biological activity of (3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride is attributed to its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biological pathways. The precise mechanisms depend on the context of its application in research or therapeutic settings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene compounds can inhibit the growth of various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness against common pathogens.
Anticancer Potential
In vitro studies have demonstrated that (3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride may possess anticancer properties. Specifically, it has been evaluated for its effects on cell proliferation in cancer cell lines such as HeLa and A549. The compound's ability to induce apoptosis or inhibit cell growth could be linked to its structural features and reactivity.
Case Study 1: Antimicrobial Activity
A study evaluating various thiophene derivatives found that (3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride showed promising results against Gram-positive and Gram-negative bacteria. The compound was tested against standard strains, yielding MIC values comparable to established antibiotics.
Case Study 2: Anticancer Activity
In a controlled experiment involving cancer cell lines, treatment with (3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride resulted in reduced viability in HeLa cells after 48 hours, with an IC50 value indicating effective concentration levels for therapeutic potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| (3-Chloropyrazin-2-yl)methanamine;hydrochloride | Structure | Moderate antibacterial properties | Different substituents |
| Methenamine | Structure | Antibacterial (used for UTIs) | Established clinical use |
Uniqueness of (3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride
This compound stands out due to its unique combination of functional groups, which may enhance its reactivity and biological activity compared to similar thiophene derivatives. Its dual functionality offers potential applications in drug development and synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
